N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenethylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyphenethylamine and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine or pyridine.
Procedure: The 2,5-dimethoxyphenethylamine is dissolved in the solvent, and the base is added to neutralize the hydrochloric acid formed during the reaction. The 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures (30-40°C) until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives and phenethylamine compounds:
N-(2,5-dimethoxyphenyl)ethylamine: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.
4-methylbenzenesulfonamide: Lacks the phenethylamine moiety, leading to different applications and reactivity.
N-(2,5-dimethoxyphenyl)ethyl-4-methylbenzenesulfonamide: A closely related compound with similar structural features but potentially different pharmacological profiles.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-5-8-15(9-6-12)23(19,20)18-13(2)16-11-14(21-3)7-10-17(16)22-4/h5-11,13,18H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNGUPQWBRORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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